molecular formula C16H11Cl2N3O3 B2714915 2-(4-chlorophenoxy)-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 70394-83-1

2-(4-chlorophenoxy)-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide

Cat. No.: B2714915
CAS No.: 70394-83-1
M. Wt: 364.18
InChI Key: HBKOOJRVZOBDGT-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide is a synthetic compound featuring a 1,3,4-oxadiazole core substituted with two 4-chlorophenyl groups.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N3O3/c17-11-3-1-10(2-4-11)15-20-21-16(24-15)19-14(22)9-23-13-7-5-12(18)6-8-13/h1-8H,9H2,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBKOOJRVZOBDGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)NC(=O)COC3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide typically involves the reaction of 4-chlorophenol with chloroacetyl chloride to form 2-(4-chlorophenoxy)acetyl chloride. This intermediate is then reacted with 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-amine under appropriate conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

2-(4-chlorophenoxy)-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cytotoxicity and Selectivity

  • Most N-substituted oxadiazole derivatives (e.g., 6a–o ) showed low cytotoxicity, except 6g and 6j , which exhibited higher toxicity due to bulky substituents .
  • The dual 4-chlorophenyl groups in the target compound may improve selectivity by enhancing hydrophobic interactions with target proteins while minimizing off-target effects .

Structure-Activity Relationship (SAR) Insights

  • Halogen Substituents : Chlorine atoms at the phenyl rings enhance bioactivity by increasing lipophilicity and binding affinity .
  • EDGs vs. EWGs : Electron-donating groups (e.g., methoxy) improve antimicrobial activity, while electron-withdrawing groups (e.g., nitro) may reduce it .
  • Linker Flexibility: Phenoxy and thioether linkers provide distinct electronic profiles, influencing metabolic stability and target engagement .

Biological Activity

The compound 2-(4-chlorophenoxy)-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide is a derivative of the oxadiazole class, which has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a detailed overview of its biological activity based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H16Cl2N4O3C_{18}H_{16}Cl_2N_4O_3 with a predicted molecular weight of approximately 388.75 g/mol. The structure features a chlorophenoxy group and an oxadiazole moiety, which are known to contribute to various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, a study evaluated several oxadiazole compounds against various cancer cell lines, indicating that compounds with similar structures to This compound exhibited significant cytotoxic effects.

Case Study: Anticancer Evaluation

A notable study assessed the anticancer activity of related oxadiazole derivatives against multiple cancer cell lines as per the National Cancer Institute (NCI) protocol. Among the tested compounds, some demonstrated promising results:

  • Compound 6h showed significant activity against SNB-19 (PGI = 65.12), NCI-H460 (PGI = 55.61), and SNB-75 (PGI = 54.68) at a concentration of 10 µM .

This suggests that the oxadiazole moiety plays a crucial role in enhancing anticancer activity.

The mechanism by which these compounds exert their effects often involves:

  • Inhibition of tubulin polymerization , which is essential for cancer cell division.
  • Induction of apoptosis in cancer cells through various signaling pathways.

Molecular docking studies have shown that these compounds can effectively bind to the active sites of tubulin, indicating their potential as tubulin inhibitors .

Antimicrobial Activity

In addition to anticancer properties, derivatives of oxadiazoles have also been investigated for their antimicrobial activities. A study reported that certain oxadiazole derivatives exhibited significant antibacterial effects against various strains of bacteria.

Antimicrobial Evaluation

The screening results indicated that several oxadiazole compounds displayed appreciable antibacterial activity. For example:

  • Compounds with specific substitutions on the phenyl ring showed enhanced activity against Gram-positive and Gram-negative bacteria .

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is vital for drug development. The presence of electron-withdrawing groups (like chlorine) on the phenyl rings has been correlated with increased potency against cancer cells and bacteria.

CompoundStructureAnticancer Activity (PGI)Antibacterial Activity
6hOxadiazole derivativeSNB-19: 65.12; NCI-H460: 55.61Significant against multiple strains
AMK OX-1Related structureNot specifiedModerate activity
AMK OX-5Related structureNot specifiedSignificant against specific bacteria

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(4-chlorophenoxy)-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide with high purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the oxadiazole core. A common approach includes refluxing 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine with chloroacetyl chloride in the presence of triethylamine (TEA) as a base. Reaction progress is monitored via thin-layer chromatography (TLC), and purification is achieved through recrystallization using solvents like pet-ether . Temperature control (60–80°C) and stoichiometric ratios (1:1 molar ratio of reactants) are critical to minimize side products.

Q. Which spectroscopic techniques are most effective for structural characterization?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR provide detailed information on proton environments and carbon frameworks. For example, the acetamide carbonyl group typically appears at ~168–170 ppm in ¹³C NMR .
  • Infrared Spectroscopy (IR) : Key absorption bands for the oxadiazole ring (C=N stretch at ~1600 cm⁻¹) and amide carbonyl (C=O stretch at ~1650 cm⁻¹) confirm functional groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, with molecular ion peaks matching the theoretical mass of C₁₆H₁₁Cl₂N₃O₃ .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Contradictions often arise from variations in assay conditions or structural analogs. To address this:

  • Standardize Assays : Use validated cell lines (e.g., MCF-7 for anticancer studies) and consistent concentrations (e.g., 10–100 µM ranges) .
  • Comparative Studies : Compare activity with structurally similar compounds (e.g., analogs with fluorophenyl instead of chlorophenyl groups) to isolate substituent effects .
  • Statistical Analysis : Apply ANOVA or t-tests to evaluate significance across replicates, ensuring p-values <0.05 .

Q. What experimental strategies are recommended for elucidating the compound’s mechanism of action in enzyme inhibition?

  • Methodological Answer :

  • Kinetic Studies : Perform enzyme inhibition assays (e.g., acetylcholinesterase or COX-2) with varying substrate concentrations to determine inhibition type (competitive/non-competitive) .
  • Molecular Docking : Use software like AutoDock Vina to model interactions between the compound’s chlorophenyl/oxadiazole moieties and enzyme active sites .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) to validate docking predictions .

Q. How should researchers design experiments to assess structure-activity relationships (SAR) for analogs of this compound?

  • Methodological Answer :

  • Systematic Substituent Variation : Synthesize derivatives with modifications to the chlorophenyl group (e.g., methoxy, nitro) or acetamide chain (e.g., alkylation) .
  • Biological Screening : Test analogs against a panel of targets (e.g., antimicrobial, anticancer) to identify critical pharmacophores. For example, replacing the oxadiazole with a triazole ring may alter potency .
  • Data Correlation : Use QSAR models to correlate electronic (Hammett σ) or steric parameters (Taft Es) with activity trends .

Q. What strategies mitigate side reactions during functionalization of the oxadiazole ring?

  • Methodological Answer :

  • Protective Group Chemistry : Protect reactive sites (e.g., amide NH) with tert-butoxycarbonyl (Boc) groups before introducing new substituents .
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce nucleophilic side reactions .
  • Real-Time Monitoring : Employ HPLC or LC-MS to track reaction progress and identify byproducts early .

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